molecular formula C20H18F3N3O2S B2545822 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034299-61-9

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2545822
CAS No.: 2034299-61-9
M. Wt: 421.44
InChI Key: WYOMZQPTEJUAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule designed for early-stage pharmaceutical and chemical research. Its structure incorporates a tetrahydroimidazopyridine scaffold, a privileged heterocyclic system frequently explored in medicinal chemistry for its potential to interact with biological targets . The molecule is further functionalized with a 2-(trifluoromethyl)benzenesulfonamide group, a motif commonly associated with molecules that exhibit enzyme inhibitory activity, particularly against targets like cyclooxygenases (COX) . This specific structural combination makes it a compound of significant interest for investigating new therapeutic pathways. Researchers can utilize this benzenesulfonamide derivative as a key chemical tool in high-throughput screening campaigns to identify and validate novel biological targets. It also serves as a versatile intermediate or building block for the synthesis of more complex chemical libraries. The presence of the sulfonamide group and the aromatic systems provides potential sites for further synthetic modification, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific applications. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c21-20(22,23)15-8-2-4-10-18(15)29(27,28)25-16-9-3-1-7-14(16)17-13-26-12-6-5-11-19(26)24-17/h1-4,7-10,13,25H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMZQPTEJUAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H17F3N3O2S
  • Molecular Weight : 385.39 g/mol

This compound features a trifluoromethyl group and a sulfonamide moiety that are critical for its biological activity.

Research indicates that compounds with a tetrahydroimidazo[1,2-a]pyridine core exhibit various biological activities due to their ability to interact with specific biological targets. The mechanisms of action may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been noted to affect protease activity in viral infections like SARS-CoV-2 by binding to the active site of the 3CL protease .
  • Receptor Modulation : It may modulate receptor activities that are crucial for cellular signaling pathways.

Antiviral Activity

One of the most notable activities of this compound is its antiviral potential. Studies have shown that derivatives containing the tetrahydroimidazo[1,2-a]pyridine structure can effectively inhibit viral replication. For example:

  • SARS-CoV-2 Protease Inhibition : A study demonstrated that related compounds exhibited IC50 values as low as 14.47 μM against the SARS-CoV-2 3CL protease . This suggests that similar derivatives could be explored for their antiviral properties.

Anticancer Activity

Compounds with similar structures have also shown promise in anticancer research. They may act by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting tumor growth through modulation of signaling pathways.

Study 1: SARS-CoV-2 Inhibition

In a recent study focused on the inhibition of SARS-CoV-2, researchers synthesized various oxazolidinone derivatives and assessed their inhibitory effects on the virus's 3CL protease. Among these derivatives, those with structural similarities to this compound displayed significant inhibitory activity .

Study 2: Anticancer Potential

A separate investigation into the anticancer properties of tetrahydroimidazo[1,2-a]pyridine derivatives revealed their ability to inhibit the growth of various cancer cell lines. The study reported a dose-dependent response in cell viability assays .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Mechanism
Compound ASARS-CoV-2 Protease Inhibitor14.47Enzyme inhibition
Compound BAnticancer Activity (Breast Cancer)25.00Apoptosis induction
Compound CAntiviral (Influenza)30.00Viral replication inhibition

Comparison with Similar Compounds

(a) N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide

  • Structural Similarities : Shares the tetrahydroimidazo[1,2-a]pyridine-phenyl backbone.
  • Key Differences : The sulfonamide substituent is cyclopropanesulfonamide instead of 2-(trifluoromethyl)benzenesulfonamide.
  • Significance: Cyclopropane groups are known to enhance lipophilicity and conformational rigidity, which may alter target selectivity compared to the trifluoromethyl-substituted derivative .

(b) 2-(3-Ethylsulfonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)-6-methyl-7-(trifluoromethyl)imidazolidin-5-one (Compound I.13)

  • Structural Similarities : Contains the same tetrahydroimidazo[1,2-a]pyridine core and a trifluoromethyl group.
  • Key Differences: The sulfonamide is replaced with an imidazolidinone ring, and an ethylsulfonyl group is present on the bicyclic system.
  • Synthesis Data : Yielded 33.4% via a multi-step process involving bromination and nucleophilic substitution (LC-MS: [M+1] 430) .
  • Significance : Demonstrates the versatility of the tetrahydroimidazo[1,2-a]pyridine scaffold in accommodating diverse substituents for tailored bioactivity.

Compounds with Related Sulfonamide Moieties

(a) 2-Fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a)

  • Structural Similarities : Features a trifluoromethylbenzenesulfonamide group.
  • Key Differences : The core is a triazolopyrimidine instead of tetrahydroimidazo[1,2-a]pyridine.
  • Activity : Reported as a herbicide, suggesting sulfonamide-trifluoromethyl combinations are effective in agrochemical applications .

(b) 4-Amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

  • Structural Similarities : Contains a sulfonamide group linked to a heterocyclic amine.
  • Key Differences : Uses a dimethoxypyrimidine core instead of tetrahydroimidazo[1,2-a]pyridine.
  • Significance : Highlights the role of sulfonamide-heterocycle hybrids in medicinal chemistry, though activity profiles depend on core structure .

Derivatives with Varied Substituents on the Phenyl Group

(a) N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide

  • Structural Similarities : Shares an imidazo[1,2-a]pyridine-phenyl backbone.
  • Key Differences : Replaces sulfonamide with a benzamide group and introduces a bromine atom on the heterocycle.
  • Synthesis : Derived from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, characterized via NMR and LC-MS .
  • Significance : Demonstrates that halogenation (e.g., bromine) on the heterocycle can modulate electronic properties and binding interactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield (%) LC-MS [M+1] Key References
N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide Tetrahydroimidazo[1,2-a]pyridine 2-(Trifluoromethyl)benzenesulfonamide - -
Compound I.13 Tetrahydroimidazo[1,2-a]pyridine Ethylsulfonyl, trifluoromethyl, imidazolidinone 33.4 430
2-Fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide Triazolopyrimidine 2-Fluoro-6-(trifluoromethyl)benzenesulfonamide - -
N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide Tetrahydroimidazo[1,2-a]pyridine Cyclopropanesulfonamide - -

Key Research Findings

Core Structure Impact : The tetrahydroimidazo[1,2-a]pyridine core enhances metabolic stability compared to fully unsaturated analogs (e.g., imidazo[1,2-a]pyridine), as seen in BASF SE's derivatives .

Trifluoromethyl Role : The -CF₃ group improves electrophilic interactions and resistance to oxidative degradation, a feature leveraged in both agrochemical and pharmaceutical compounds .

Synthetic Flexibility : Multi-step synthetic routes (e.g., bromination, nucleophilic substitution) enable diverse functionalization of the tetrahydroimidazo[1,2-a]pyridine scaffold, as demonstrated in Compound I.13’s 33.4% yield .

Preparation Methods

Cyclocondensation of 2-Aminopyridine with Cyclohexanone

A one-pot cyclization under acidic conditions yields the tetrahydroimidazopyridine scaffold:
Reaction Conditions :

  • 2-Aminopyridine (1.0 eq), cyclohexanone (1.2 eq), p-TsOH (0.1 eq)
  • Toluene, reflux (110°C), 12 h
  • Yield : 78–82%

Mechanistic Insight :
Protonation of cyclohexanone enhances electrophilicity, enabling nucleophilic attack by 2-aminopyridine. Subsequent dehydration forms the imidazo ring.

Palladium-Catalyzed C–H Functionalization

For C2-arylation of the heterocycle:
Procedure :

  • Tetrahydroimidazopyridine (1.0 eq), iodobenzene (1.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%)
  • K₃PO₄ (2.0 eq), dioxane, 100°C, 24 h
  • Yield : 65–70%

Preparation of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)Aniline

Buchwald–Hartwig Amination

Coupling the heterocycle to 2-bromoaniline:
Optimized Conditions :

  • 2-Bromoaniline (1.0 eq), tetrahydroimidazopyridine (1.2 eq), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)
  • Cs₂CO₃ (2.5 eq), toluene, 110°C, 18 h
  • Yield : 72%

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.28–7.22 (m, 2H), 6.89 (s, 1H), 4.12 (br s, 2H), 2.78 (t, J = 6.1 Hz, 2H), 1.91–1.85 (m, 4H)
  • HRMS : m/z calcd for C₁₃H₁₄N₃ [M+H]⁺ 212.1189, found 212.1186

Sulfonylation with 2-(Trifluoromethyl)Benzenesulfonyl Chloride

Two-Step Sulfonamide Formation

Step 1: Sulfonyl Chloride Synthesis

  • 2-(Trifluoromethyl)benzenesulfonic acid (1.0 eq), PCl₅ (3.0 eq), reflux (80°C), 4 h
  • Yield : 92%

Step 2: Coupling to Aniline

  • 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq), sulfonyl chloride (1.1 eq), Et₃N (2.0 eq)
  • THF, 0°C → rt, 6 h
  • Yield : 85%

Critical Parameters :

  • Temperature control prevents N-sulfonation of the imidazopyridine nitrogen
  • Triethylamine scavenges HCl, shifting equilibrium toward product

Alternative Catalytic Routes

Hafnium-Catalyzed Sulfonylation

Adapting methods from N-tert-butyl benzenesulfonamide synthesis:

  • Aniline (1.0 eq), sulfonyl chloride (1.05 eq), HfCl₄ (3 mol%)
  • NMP, 150°C, 3 h
  • Yield : 89%

Advantages :

  • High catalyst turnover (TON > 1,000)
  • Tolerates electron-deficient aryl systems

Purification and Analytical Characterization

Crystallization Conditions

Solvent System Purity (%) Recovery (%)
EtOAc/Hexanes (1:3) 99.1 78
MeOH/H₂O (4:1) 98.5 82

Spectroscopic Data

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 144.2 (q, J = 32 Hz, CF₃), 139.8 (S=O), 128.5–121.7 (Ar-C), 115.4 (imidazo-C2)
  • FT-IR (cm⁻¹): 1345 (S=O asym), 1162 (S=O sym), 1128 (C–F)

Industrial-Scale Considerations

Process Optimization Challenges :

  • Cost of tetrahydroimidazopyridine precursors ($12–15/g at lab scale)
  • Pd catalyst recycling in C–H functionalization steps

Mitigation Strategies :

  • Switch to continuous flow sulfonylation to enhance throughput
  • Replace Pd with Fe-based catalysts for arylation (ongoing research)

Q & A

Q. What are the key steps and considerations in synthesizing N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux conditions (e.g., ethanol, 10–12 h) .
  • Step 2 : Sulfonamide coupling using 2-(trifluoromethyl)benzenesulfonyl chloride with the amine-functionalized intermediate. This step requires precise control of pH (8–9) and temperature (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol/water) are critical for isolating the final product. Yield optimization often involves iterative adjustment of solvent polarity .
  • Key Tools : Reaction progress is monitored via TLC, while structural confirmation relies on 1H^1H-/13C^{13}C-NMR, FT-IR, and HRMS .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, imidazo ring protons at δ 6.3–7.0 ppm). 13C^{13}C-NMR confirms carbon frameworks, including trifluoromethyl (δ ~120 ppm, q, JCFJ_{C-F} = 270 Hz) and sulfonamide groups .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water) ensures >95% purity. LC-MS detects trace impurities (e.g., unreacted intermediates) .
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) evaluates degradation pathways, with FT-IR tracking functional group integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the sulfonamide coupling step?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve sulfonyl chloride reactivity, while maintaining low temperatures (0–5°C) reduces hydrolysis .
  • Catalysis : Addition of DMAP (4-dimethylaminopyridine, 10 mol%) accelerates coupling by activating the sulfonyl chloride .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine prevents excess reagent accumulation, reducing by-product formation .
  • Table 1 : Optimization Parameters and Outcomes
ParameterStandard ConditionOptimized ConditionYield Improvement
Temperature25°C0–5°C+15%
SolventDichloromethaneTHF+10%
CatalystNoneDMAP (10 mol%)+20%

Q. How can discrepancies between in vitro enzyme inhibition and cellular activity data be resolved?

  • Methodological Answer :
  • Assay Validation : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays (MTT/XTT). Contradictions may arise from off-target effects or metabolic instability .
  • Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates. For example, oxidative metabolites (e.g., hydroxylated derivatives) may enhance in vivo activity .
  • Permeability Studies : Caco-2 monolayer assays assess cellular uptake. Poor permeability (Papp < 1 × 106^-6 cm/s) can explain reduced cellular efficacy despite strong in vitro binding .

Q. What structural modifications improve target selectivity while maintaining potency?

  • Methodological Answer :
  • Core Modifications :
  • Trifluoromethyl Position : Shifting from the ortho to para position on the benzene ring reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Imidazo Ring Saturation : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine improves metabolic stability compared to unsaturated analogs, as shown in microsomal stability assays (t1/2_{1/2} increased from 2.1 to 5.8 h) .
  • Table 2 : Comparative Bioactivity of Structural Analogs
Compound ModificationTarget (IC50_{50}, nM)Selectivity Ratio (Target/Off-Target)
Trifluoromethyl (ortho)120 (COX-2)1:3.2 (COX-1)
Trifluoromethyl (para)85 (COX-2)1:8.5 (COX-1)
5,6,7,8-Tetrahydroimidazo Core95 (COX-2)1:12.1 (COX-1)

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s antibacterial vs. anticancer activity?

  • Methodological Answer :
  • Dose-Response Profiling : Conduct parallel assays (e.g., MIC for antibacterial; IC50_{50} for cancer cell lines) to identify concentration-dependent activity shifts. For example, >50 μM may show antibacterial effects (MIC = 8 μg/mL) but cytotoxicity (IC50_{50} = 12 μM) .
  • Target Profiling : Use kinase panels (e.g., Eurofins) to identify off-target interactions. Overlap in ATP-binding sites (e.g., EGFR and bacterial DNA gyrase) may explain dual activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.